Benzamide, 3-[5-[[(3,4-difluorophenyl)methyl]amino]-3-pyridinyl]-
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Overview
Description
Benzamide, 3-[5-[[(3,4-difluorophenyl)methyl]amino]-3-pyridinyl]- is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core, substituted with a 3-pyridinyl group and a 3,4-difluorophenylmethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 3-[5-[[(3,4-difluorophenyl)methyl]amino]-3-pyridinyl]- typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like Benzamide, 3-[5-[[(3,4-difluorophenyl)methyl]amino]-3-pyridinyl]-.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, solvent-free methods and green chemistry principles are increasingly being adopted to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Benzamide, 3-[5-[[(3,4-difluorophenyl)methyl]amino]-3-pyridinyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the pyridinyl and phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Benzamide, 3-[5-[[(3,4-difluorophenyl)methyl]amino]-3-pyridinyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzamide, 3-[5-[[(3,4-difluorophenyl)methyl]amino]-3-pyridinyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Benzamide, 3,4-difluoro-N-butyl-: Similar in structure but with different substituents, leading to variations in chemical properties and applications.
4-[2-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-3-yl)ethyl]benzamide: Shows antiviral activity and is structurally similar but with different functional groups.
Uniqueness
Benzamide, 3-[5-[[(3,4-difluorophenyl)methyl]amino]-3-pyridinyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
821784-15-0 |
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Molecular Formula |
C19H15F2N3O |
Molecular Weight |
339.3 g/mol |
IUPAC Name |
3-[5-[(3,4-difluorophenyl)methylamino]pyridin-3-yl]benzamide |
InChI |
InChI=1S/C19H15F2N3O/c20-17-5-4-12(6-18(17)21)9-24-16-8-15(10-23-11-16)13-2-1-3-14(7-13)19(22)25/h1-8,10-11,24H,9H2,(H2,22,25) |
InChI Key |
KJOWBXYKYMKKRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)N)C2=CC(=CN=C2)NCC3=CC(=C(C=C3)F)F |
Origin of Product |
United States |
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